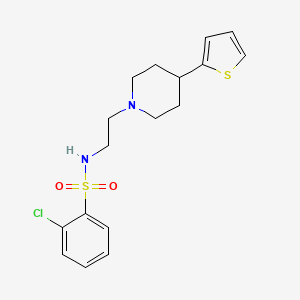

![molecular formula C17H14Cl2N4S2 B2709048 3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione CAS No. 400084-40-4](/img/structure/B2709048.png)

3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

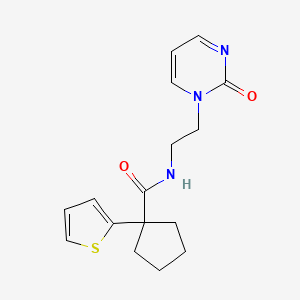

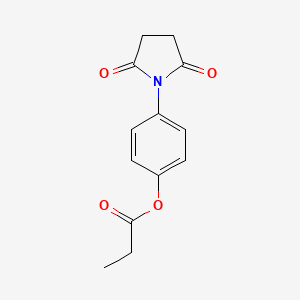

The compound “3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a 1,2,4-triazole ring, and two phenyl rings . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The compound contains two carbon and three nitrogen atoms in the triazole ring, which are capable of binding in the biological system with a variety of enzymes and receptors . The presence of the chlorophenyl groups may also influence the compound’s reactivity and biological activity.科学的研究の応用

Corrosion Inhibition

One area of application for triazole derivatives is in corrosion inhibition. For example, a study explored the efficiency of a triazole derivative for corrosion inhibition of mild steel in acidic media, demonstrating significant inhibition efficiency. Such compounds exhibit strong adsorption to metal surfaces, following Langmuir's adsorption isotherm in both hydrochloric and sulfuric acid environments, indicating their potential utility in protecting metals from corrosion in various industrial applications (Lagrenée et al., 2002).

Synthesis of Novel Compounds

Triazole derivatives are also crucial in the synthesis of novel compounds. For instance, the reaction of specific aminoimidazole with isothiocyanates, followed by treatment with methyl iodide, leads to the synthesis of novel imidazo[1,2-b][1,2,4] triazoles. These processes highlight the role of triazole derivatives in the development of new chemical entities with potential applications in pharmaceuticals and materials science (Molina et al., 1989).

Antibacterial Agents

Triazole derivatives have been studied for their antibacterial properties. For example, the synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives containing the methylthio group demonstrated potential as antibacterial agents. Such compounds offer a promising avenue for the development of new antibacterial drugs, addressing the growing concern over antibiotic resistance (Sztanke et al., 2006).

Molecular Docking and Anticancer Activity

The exploration of triazole derivatives extends into molecular docking studies and the evaluation of anticancer activities. Research involving the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents showcases the diverse biological activities of triazole derivatives and their potential in drug discovery (Katariya et al., 2021).

作用機序

Target of Action

The compound 3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione is a member of the triazole family . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .

Mode of Action

Triazole compounds are known to interact with their targets, leading to various biological effects .

Biochemical Pathways

Triazole compounds are known to affect various biochemical pathways due to their ability to bind with different enzymes and receptors .

Result of Action

Triazole compounds are known to have various biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .

特性

IUPAC Name |

3,7-bis(4-chlorophenyl)-7-methyl-6,7a-dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5-dithione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4S2/c1-17(10-2-4-11(18)5-3-10)14-20-15(24)22(23(14)16(25)21-17)13-8-6-12(19)7-9-13/h2-9,14H,1H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEKAUKKCDPUKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2NC(=S)N(N2C(=S)N1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

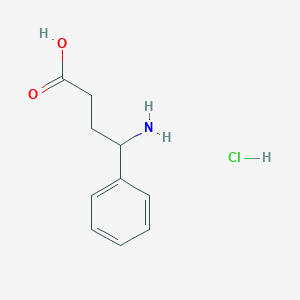

![N-methyl-N-(3-methylphenyl)-2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708968.png)

![N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2708976.png)

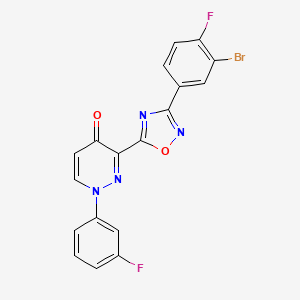

![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2708981.png)